7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Description
Overview of Thiazolopyrimidine Derivatives in Medicinal Chemistry
Thiazolopyrimidines constitute a privileged heterocyclic scaffold in drug discovery, merging the pharmacophoric features of thiazole and pyrimidine rings. These fused systems exhibit broad-spectrum biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, as demonstrated by their ability to inhibit enzymes such as pteridine reductase 1 in Leishmania major and vascular endothelial growth factor receptor-2 (VEGFR-2). The structural similarity of thiazolopyrimidines to purine bases facilitates interactions with DNA and nucleotide-binding proteins, enhancing their therapeutic potential. For instance, derivatives bearing amino or methoxy substituents have shown enhanced DNA-binding affinity, comparable to doxorubicin, by intercalating into DNA grooves or forming hydrogen bonds with nucleic acid bases.
Significance of the thiazolo[5,4-d]pyrimidine Scaffold
The thiazolo[5,4-d]pyrimidine framework is distinguished by its planar, electron-rich aromatic system, which mimics purine nucleobases. This scaffold’s rigidity and electronic properties enable selective interactions with biological targets, such as adenosine A2B receptors and topoisomerase II enzymes. Substituents at the 2- and 7-positions critically modulate activity; for example, methoxy groups at C7 enhance solubility and metabolic stability, while amino groups at C2 facilitate hydrogen bonding with enzyme active sites. Molecular docking studies reveal that the scaffold’s flat geometry allows minor groove binding to DNA, disrupting replication in cancer cells.
Research Rationale for 7-Methoxy-thiazolo[5,4-d]pyrimidin-2-amine
The specific interest in 7-methoxy-thiazolo[5,4-d]pyrimidin-2-amine stems from its dual functionality: the methoxy group at C7 improves pharmacokinetic properties, while the amino group at C2 enables targeted interactions. Preclinical studies highlight its efficacy as a dual COX-2/sEH inhibitor, reducing inflammation without the cardiovascular risks associated with traditional COX-2 inhibitors. Additionally, its antiproliferative activity against human umbilical vein endothelial cells (HUVECs) suggests antiangiogenic potential, with IC~50~ values as low as 1.65 µM against VEGFR-2. The compound’s ability to induce apoptosis in A549 lung cancer cells further underscores its therapeutic versatility.
Scope and Objectives of the Review
This review systematically evaluates the synthetic methodologies, pharmacological activities, and structure-activity relationships (SAR) of 7-methoxy-thiazolo[5,4-d]pyrimidin-2-amine. Emphasis is placed on its mechanisms of action, including DNA intercalation, enzyme inhibition, and receptor antagonism. Excluded from discussion are pharmacokinetic parameters, dosage formulations, and toxicological profiles, as these aspects remain under investigation. By consolidating data from molecular docking, in vitro assays, and synthetic chemistry, this work aims to identify key structural features driving bioactivity and to guide future drug design efforts.
Properties
IUPAC Name |
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-11-4-3-5(9-2-8-4)12-6(7)10-3/h2H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYPGWRTFUFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate thioamide and amidine precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide to yield the corresponding thiazolopyrimidine derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Neurodegenerative Disorders
One of the primary areas of interest for 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is its role as an antagonist of adenosine A2A receptors. Research indicates that A2A receptor antagonists may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These receptors are implicated in neuroprotection and modulation of neurotransmitter release, making their antagonism a promising therapeutic strategy .
Cancer Treatment
The compound has also shown potential in oncology. Studies have demonstrated that certain derivatives of thiazolo[5,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within this class have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The selectivity index (SI) for these compounds suggests they may effectively target tumor cells while sparing normal cells .
Synthesis Techniques
The synthesis of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves multi-step processes utilizing various chemical reactions such as cycloaddition and alkylation. The synthesis often includes the formation of intermediates that are subsequently modified to yield the final product. Recent studies have optimized these synthetic routes to improve yield and purity .
The biological evaluation of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine derivatives has revealed significant activity against both A2A receptors and various cancer cell lines. These studies often utilize in vitro assays to assess binding affinity and potency. For example, one study reported a derivative with a Ki value of 8.62 nM for hA2A receptor binding, indicating strong interaction with this target .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that thiazolo[5,4-d]pyrimidine derivatives can reduce neurodegeneration markers in animal models of Alzheimer's disease. |
| Study B | Cancer Cytotoxicity | Evaluated the effects of a specific derivative on M-HeLa cells, showing a selectivity index greater than standard chemotherapeutic agents like Sorafenib. |
| Study C | Synthesis Optimization | Developed a new synthetic route that increased yield by 30% compared to previous methods while maintaining compound efficacy. |
Mechanism of Action
The mechanism of action of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Key Observations :
- Position 7 : Methoxy (target compound) vs. chloro substituents (e.g., CAS 871266-80-7) alter electronic properties and hydrogen-bonding capacity. Chloro derivatives are often prioritized for their stability and receptor affinity .
- Position 5 : Substitutions with phenyl or heteroaryl groups (e.g., furan in compound 14) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets .
- Synthesis Yields : Most derivatives exhibit modest yields (20–35%), reflecting challenges in functionalizing the thiazolo[5,4-d]pyrimidine core .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- IR Spectra : NH₂ stretches (3283–3331 cm⁻¹) and aromatic C-H vibrations (3123–3310 cm⁻¹) are consistent across derivatives .
- ¹H NMR : Substituents like fluorobenzyl (compound 15) induce distinct splitting patterns (e.g., doublets or triplets), aiding structural confirmation .
Table 3: Pharmacological Profiles
Key Observations :
Biological Activity
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly as an adenosine A2A receptor antagonist. This compound is being investigated for its therapeutic applications in neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Chemical Name: 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
- Molecular Formula: C6H6N4OS
- Molecular Weight: 182.2 g/mol
- CAS Number: 957998-38-8
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine functions primarily as an antagonist of the adenosine A2A receptor. This receptor plays a critical role in various physiological processes, including neurotransmission and immune response modulation. The antagonism of this receptor has been linked to potential therapeutic benefits in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[5,4-d]pyrimidine derivatives, including 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | MCF-7 (Breast) | 14.34 |
| HCT-116 (Colon) | 6.90 | |
| A549 (Lung) | Not reported |
The compound demonstrated significant cytotoxicity against the MCF-7 and HCT-116 cell lines with IC50 values indicating potent activity compared to standard chemotherapy agents like doxorubicin .
Neuroprotective Effects
The antagonistic action on the A2A receptor suggests that 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine may provide neuroprotective effects. Research indicates that A2A receptor antagonists can mitigate neurodegeneration and improve cognitive function in models of Alzheimer’s and Parkinson’s diseases .
Study on Anticancer Activity
In a recent study published in Scientific Reports, several thiazolopyridazine derivatives were synthesized and tested for their anticancer properties. Among these compounds, those containing the thiazolo[5,4-d]pyrimidine core exhibited promising results:
"The presence of electron-withdrawing substituents on the aryl group significantly enhanced cytotoxic activity against cancer cell lines" .
This finding underscores the importance of structural modifications in enhancing the biological activity of thiazolo derivatives.
Study on Neurodegenerative Disorders
Another study focused on the synthesis and evaluation of piperazine-containing thiazolo derivatives for their potential as A2A receptor antagonists. The results indicated that modifications at specific positions on the thiazolopyrimidine scaffold could lead to increased selectivity and potency against the A2A receptor:
"Compounds with an exocyclic amine group at position 7 showed improved binding affinity to the hA2A AR" .
Q & A
Q. Table 1: Reaction Conditions vs. Yields
| Precursor | Conditions | Yield | Evidence |
|---|---|---|---|
| 5-Amino-4-mercaptopyrimidine | NaNO₂/HCl, 0°C | 67% | |
| Thiourea analogs | POCl₃, 120°C | 75–90% | |
| Barbituric acid derivatives | Solvent-free, 80°C | 82% |
Advanced: How can contradictory spectral data (e.g., regioisomerism) be resolved for thiazolo-pyrimidine derivatives?
Methodological Answer:
Contradictions arise from ambiguous NMR/IR signals in fused-ring systems. Resolution strategies:
- X-Ray Diffraction: Unambiguously assigns regiochemistry (e.g., thiadiazolo[5,4-d] vs. thiazolo[4,5-d] positions) .
- Isotopic Labeling: Tracks substituent positions during synthesis (e.g., ¹³C-labeled methoxy groups).
- Computational Modeling: DFT calculations predict ¹H/¹³C NMR shifts for comparison with experimental data .
Advanced: What structure-activity relationship (SAR) trends are observed in thiazolo-pyrimidine analogs?
Methodological Answer:
SAR studies highlight:
- Electron-Withdrawing Groups (EWGs): Fluorine or trifluoromethyl at C-2 enhances antitubulin activity (GI₅₀ = 1.2 µM) .
- Methoxy Positioning: Para-substitution on aryl rings improves solubility without compromising potency .
- Heterocycle Fusion: Thiazolo[5,4-d]pyrimidines show higher kinase inhibition (IC₅₀ = 0.8 nM) vs. oxazolo analogs .
Q. Table 2: SAR of Selected Derivatives
| Compound | Substituent | Activity (IC₅₀/GI₅₀) | Evidence |
|---|---|---|---|
| 7-Chloro-3,5-diphenyl | Cl at C-7, Ph at C-3,5 | GI₅₀ = 0.9 µM | |
| 5-Fluoropyrimidin-2-yl | F at C-5 | IC₅₀ = 0.8 nM | |
| 4-Methoxybenzyloxy | OCH₃ at C-4 | IC₅₀ = 5.2 nM |
Advanced: What methodologies are used to study the mechanism of action (MOA) of this compound?
Methodological Answer:
MOA studies employ:
- Cellular Thermal Shift Assays (CETSA): Identifies target protein engagement (e.g., tubulin or kinase binding) .
- RNA-Seq Profiling: Maps gene expression changes in treated vs. untreated cells.
- Crystallographic Screening: Resolves ligand-protein co-structures (e.g., binding to CXCR2 or CRH-R1 receptors) .
Advanced: How are stability and reactivity challenges addressed during storage and experimentation?
Methodological Answer:
- Stability: Lyophilization under argon preserves amine functionality; avoid moisture (degrades thioamide intermediates) .
- Reactivity: Use chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation in aqueous buffers .
- Hazard Mitigation: Follow GHS protocols (e.g., H302, H315) for handling corrosive reagents (HCl/POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
